2-ALLYL-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE
Description
2-Allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one is a complex heterocyclic compound. It features a unique structure that includes an imidazo[1,5-b]beta-carbolin-1-one core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
10-phenyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-12-24-21(26)18-13-16-15-10-6-7-11-17(15)23-19(16)20(25(18)22(24)27)14-8-4-3-5-9-14/h2-11,18,20,23H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVTGXYYSJFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC=CC=C4)NC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of triethylamine, which facilitates the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-phenyl-2-thioxo-2,3-dihydrothieno(2,3-d)pyrimidin-4(1H)-one: This compound shares a similar thioxo group and heterocyclic structure.
1,3,4-Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and exhibit diverse biological activities.
Uniqueness
2-Allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one is unique due to its specific imidazo[1,5-b]beta-carbolin-1-one core, which imparts distinct biological properties. Its combination of an allyl group, phenyl ring, and thioxo functionality further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
